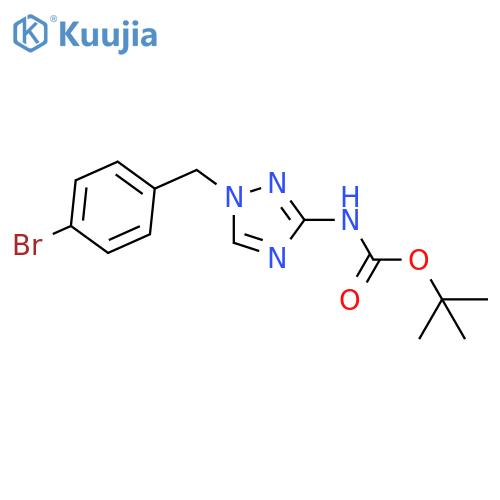

Cas no 2680712-04-1 (tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate)

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2680712-04-1

- EN300-28298848

- tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate

- tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate

-

- インチ: 1S/C14H17BrN4O2/c1-14(2,3)21-13(20)17-12-16-9-19(18-12)8-10-4-6-11(15)7-5-10/h4-7,9H,8H2,1-3H3,(H,17,18,20)

- InChIKey: OXYCKXNAUSYDHD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CN1C=NC(=N1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 352.05349g/mol

- どういたいしつりょう: 352.05349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 69Ų

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298848-2.5g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28298848-0.05g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28298848-10.0g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28298848-0.1g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28298848-0.25g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28298848-0.5g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28298848-1g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28298848-10g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28298848-1.0g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28298848-5.0g |

tert-butyl N-{1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl}carbamate |

2680712-04-1 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 |

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamateに関する追加情報

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate (CAS No. 2680712-04-1): A Comprehensive Overview

tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate (CAS No. 2680712-04-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate moiety and a substituted 1H-1,2,4-triazole ring. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various applications in drug discovery and development.

The tert-butyl carbamate group is a common protecting group in organic synthesis, known for its ease of introduction and removal. This group can be selectively cleaved under mild conditions, such as acidic or basic environments, without affecting other functional groups in the molecule. This property makes tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate an ideal intermediate in the synthesis of more complex molecules.

The 1H-1,2,4-triazole ring is another key structural feature of this compound. Triazoles are widely used in medicinal chemistry due to their ability to form hydrogen bonds and π-stacking interactions with biological targets. These interactions can enhance the binding affinity and selectivity of drug molecules, making them valuable scaffolds in the design of new therapeutics. The presence of a 4-bromophenyl substituent further modulates the electronic properties of the triazole ring, potentially influencing its biological activity.

Recent studies have highlighted the potential of tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds containing a 1H-1,2,4-triazole moiety exhibit potent antifungal and antibacterial activities. The bromine substitution on the phenyl ring has been found to enhance these activities by altering the lipophilicity and electronic properties of the molecule.

In addition to its antimicrobial properties, tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate has also shown promise in the treatment of neurodegenerative diseases. A study published in ChemMedChem demonstrated that triazole-containing compounds can effectively cross the blood-brain barrier and modulate key enzymes involved in neurodegeneration. The tert-butyl carbamate group may play a role in enhancing the stability and bioavailability of these compounds.

The synthetic accessibility of tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate is another factor that contributes to its utility in pharmaceutical research. The compound can be synthesized through a series of well-established reactions, including nucleophilic substitution and coupling reactions. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for further testing and development.

In conclusion, tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate (CAS No. 2680712-04-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for further investigation into its biological activities and therapeutic potential.

2680712-04-1 (tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate) 関連製品

- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)

- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)

- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)